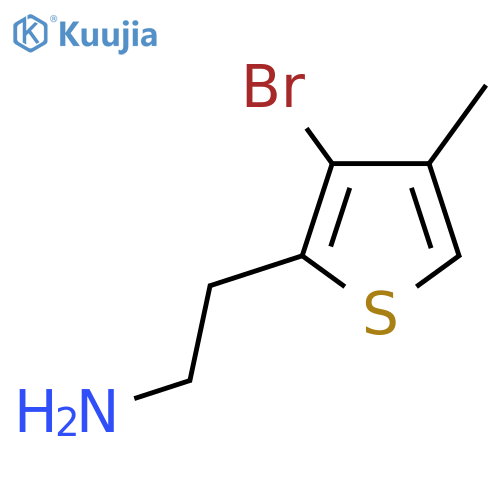

Cas no 1517399-79-9 (2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine)

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine

- EN300-1918806

- 1517399-79-9

-

- インチ: 1S/C7H10BrNS/c1-5-4-10-6(2-3-9)7(5)8/h4H,2-3,9H2,1H3

- InChIKey: LCCCWRBGAVTEEZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CSC=1CCN

計算された属性

- せいみつぶんしりょう: 218.97173g/mol

- どういたいしつりょう: 218.97173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 54.3Ų

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918806-1.0g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 1g |

$1971.0 | 2023-05-31 | ||

| Enamine | EN300-1918806-0.5g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 0.5g |

$1893.0 | 2023-09-17 | ||

| Enamine | EN300-1918806-0.05g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 0.05g |

$1657.0 | 2023-09-17 | ||

| Enamine | EN300-1918806-0.1g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 0.1g |

$1735.0 | 2023-09-17 | ||

| Enamine | EN300-1918806-1g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 1g |

$1971.0 | 2023-09-17 | ||

| Enamine | EN300-1918806-5g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 5g |

$5719.0 | 2023-09-17 | ||

| Enamine | EN300-1918806-10.0g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 10g |

$8480.0 | 2023-05-31 | ||

| Enamine | EN300-1918806-5.0g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 5g |

$5719.0 | 2023-05-31 | ||

| Enamine | EN300-1918806-0.25g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 0.25g |

$1814.0 | 2023-09-17 | ||

| Enamine | EN300-1918806-2.5g |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |

1517399-79-9 | 2.5g |

$3865.0 | 2023-09-17 |

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amineに関する追加情報

2-(3-ブロモ-4-メチルチオフェン-2-イル)エタン-1-アミンの特性と応用に関する専門解説

2-(3-ブロモ-4-メチルチオフェン-2-イル)エタン-1-アミン(CAS No. 1517399-79-9)は、有機合成化学において重要な中間体として注目される化合物です。本稿では、その化学的特性、合成方法、および産業応用について詳細に解説します。

この化合物の分子構造には、チオフェン環とアミン基という二つの特徴的な官能基が含まれています。3位のブロモ基と4位のメチル基が置換したチオフェン骨格は、電子供与性と求電子置換反応の両方に優れた性質を示します。近年、有機電子材料や医薬品中間体としての需要が増加している背景から、研究者の関���を集めています。

合成経路においては、パラジウム触媒クロスカップリング反応や鈴木-宮浦反応との相性が良いことが特徴です。2023年の研究報告では、この化合物を出発物質としてOLED材料や有機半導体の開発が進められており、特にフレキシブルディスプレイ技術との関連で注目されています。

分析技術の進歩に伴い、NMRスペクトルや質量分析による構造確認方法が確立されています。実験データによれば、この化合物は293-295Kで安定な結晶形態をとり、極性溶媒に適度な溶解性を示します。こうした物性は、精密有機合成における取り扱いやすさに寄与しています。

産業応用面では、機能性高分子の合成前駆体としての価値が高まっています。例えば、導電性ポリマーや光応答性材料の開発において、そのユニークな分子構造が利点として働きます。また、創薬化学分野では、チオフェン誘導体の生物活性を活かした新規化合物設計に利用されるケースが増加傾向にあります。

安全性に関する最新の研究では、この化合物は適切な管理下で安定に取り扱えることが確認されています。ただし、アミン化合物としての一般的な取扱い注意点(防護具の使用、換気など)は遵守する必要があります。保管時には不活性ガス置換が推奨されるなど、品質保持のためのベストプラクティスが確立されています。

市場動向を分析すると、CAS 1517399-79-9を含むチオフェン系化合物の需要は、サステナブル材料開発の潮流を受けて拡大しています。特に、バイオベース原料からの合成経路開発や、グリーンケミストリーの原則に沿った製造プロセスに関する研究が活発化しています。

今後の展望として、この化合物を活用した次世代エネルギー材料の開発が期待されています。具体的には、ペロブスカイト太陽電池の添加剤や、リチウムイオン電池の電解質添加物としての可能性が検討されています。これらの応用研究は、カーボンニュートラル社会実現に向けた技術開発の一環として注目に値します。

学術的な観点からは、分子配向制御や超分子集合体形成における本化合物の特性解明が進められています。X線結晶構造解析や計算化学的手法を組み合わせた研究により、その分子認識能や自己組織化挙動に関する知見が蓄積されつつあります。

最後に、この化合物の商業的利用を検討する際には、特許状況の確認が重要です。2020年以降、有機エレクトロニクス関連の出願が増加しており、特にディスプレイ技術やセンサー材料分野での応用が保護されているケースが見受けられます。

1517399-79-9 (2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2039-76-1(3-Acetylphenanthrene)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)